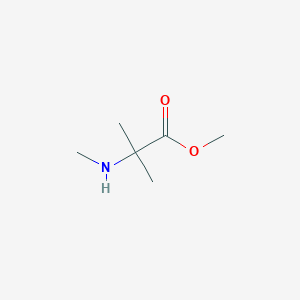

Methyl 2-methyl-2-(methylamino)propanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-2-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,7-3)5(8)9-4/h7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRQJWQKAGNUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450724 | |

| Record name | methyl 2-methyl-2-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53617-94-0 | |

| Record name | methyl 2-methyl-2-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methyl-2-(methylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-methyl-2-(methylamino)propanoate, a unique α,α-disubstituted amino acid ester. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its synthesis, potential applications, and analytical characterization based on its structural features and the established chemistry of related molecules.

Core Identifiers and Physicochemical Properties

Methyl 2-methyl-2-(methylamino)propanoate is a chiral, non-proteinogenic amino acid derivative. The presence of two methyl groups on the α-carbon and a methyl group on the amine creates a sterically hindered and conformationally constrained building block, a feature often sought after in medicinal chemistry.

| Identifier | Value | Source |

| CAS Number | 53617-94-0 | [1][2][3] |

| IUPAC Name | methyl 2-methyl-2-(methylamino)propanoate | [4] |

| Molecular Formula | C₆H₁₃NO₂ | [4] |

| Molecular Weight | 131.17 g/mol | [4] |

| Canonical SMILES | CNC(C)(C)C(=O)OC | N/A |

| InChI Key | N/A | N/A |

Caption: Chemical structure of Methyl 2-methyl-2-(methylamino)propanoate.

Synthesis and Manufacturing

A plausible and efficient method for the synthesis of α,α-disubstituted amino acids like Methyl 2-methyl-2-(methylamino)propanoate is a variation of the Strecker synthesis. This approach involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis and esterification.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Methyl 2-methyl-2-(methylamino)propanoate.

Hypothetical Experimental Protocol

-

Imine Formation: Acetone is reacted with an aqueous solution of methylamine, typically in the presence of a mild acid catalyst, to form the corresponding N-methylpropan-2-imine in situ.

-

Strecker Reaction: A solution of potassium cyanide in water is added to the reaction mixture. The cyanide ion attacks the imine carbon to form 2-methyl-2-(methylamino)propanenitrile. The reaction is typically carried out at room temperature and monitored by TLC or GC-MS.

-

Nitrile Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the corresponding carboxylic acid using a strong acid such as hydrochloric acid under reflux. This step converts the nitrile group to a carboxylic acid group.

-

Esterification: The crude 2-methyl-2-(methylamino)propanoic acid is then esterified. A common method is the Fischer-Speier esterification, which involves refluxing the amino acid in methanol with a catalytic amount of a strong acid like sulfuric acid.

-

Purification: The final product, Methyl 2-methyl-2-(methylamino)propanoate, can be purified by distillation or column chromatography.

Role in Drug Discovery and Development

The incorporation of α,α-disubstituted amino acids into peptides or small molecule drugs can confer several advantageous properties:

-

Metabolic Stability: The quaternary carbon atom at the α-position can sterically hinder enzymatic degradation, leading to a longer in vivo half-life of the drug candidate.

-

Conformational Rigidity: The gem-dimethyl group restricts the conformational freedom around the α-carbon. This can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for its biological target.

-

Peptidomimicry: These modified amino acids can be used to create peptidomimetics that mimic the structure of natural peptides but with improved pharmacological properties.

While there are no specific drugs in the public domain that explicitly name Methyl 2-methyl-2-(methylamino)propanoate as a key intermediate, its structural motif is highly valuable. It can serve as a crucial building block for creating novel chemical entities with potential applications in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Analytical Characterization

The identity and purity of Methyl 2-methyl-2-(methylamino)propanoate would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include:

-

A singlet for the six protons of the two α-methyl groups.

-

A singlet for the three protons of the N-methyl group.

-

A singlet for the three protons of the ester methyl group.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: Expected signals would correspond to:

-

The quaternary α-carbon.

-

The carbons of the α-methyl groups.

-

The carbon of the N-methyl group.

-

The carbon of the ester methyl group.

-

The carbonyl carbon of the ester.

-

Mass Spectrometry (MS)

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 131.17.

-

Common fragmentation patterns would likely involve the loss of the methoxy group or the entire ester group.

General Analytical Protocol

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer. Mass spectra are obtained using a mass spectrometer, for example, with an ESI or EI source.

-

Data Analysis: The obtained spectra are analyzed to confirm the presence of the expected signals and fragmentation patterns, which validates the structure of the compound.

Safety, Handling, and Storage

As a specific Material Safety Data Sheet (MSDS) for Methyl 2-methyl-2-(methylamino)propanoate is not publicly available, general precautions for handling laboratory chemicals of this class should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-methyl-2-(methylamino)propanoate is a valuable, albeit not extensively documented, chemical building block. Its unique structural features, particularly the α,α-disubstitution, make it an attractive component for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and methods for its characterization, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental investigation is warranted to fully elucidate its chemical properties and expand its applications.

References

-

Sumukha Life Sciences. Intermediates. [Link]

- Fisher Scientific.

-

Changzhou Extraordinary Pharmatech co.,LTD. Product Center. [Link]

Sources

Technical Guide: Solubility Profiling & Process Optimization for Methyl 2-methyl-2-(methylamino)propanoate

The following technical guide details the solubility characteristics, physicochemical properties, and determination protocols for Methyl 2-methyl-2-(methylamino)propanoate .

Executive Summary

Methyl 2-methyl-2-(methylamino)propanoate (commonly referred to as N-Me-Aib-OMe or Methyl 2-(methylamino)isobutyrate ) is a specialized sterically hindered amino acid derivative. It serves as a critical building block in the synthesis of peptaibols (e.g., Lipovelutibols) and peptidomimetics where conformational rigidity is required.

Due to the gem-dimethyl effect and N-methylation, this compound exhibits unique solubility profiles compared to standard

Physicochemical Identity & Characterization[1]

Understanding the solid-state and solution-phase behavior requires distinguishing between the Free Base (liquid/oil) and the Hydrochloride Salt (crystalline solid), as they are often interchanged during synthesis.

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | Methyl 2-methyl-2-(methylamino)propanoate | Methyl 2-methyl-2-(methylamino)propanoate hydrochloride |

| Common Name | N-Me-Aib-OMe | N-Me-Aib-OMe · HCl |

| CAS Number | Not widely listed (Ref. Base of 242468-73-1) | 242468-73-1 |

| Molecular Formula | ||

| Molecular Weight | 131.17 g/mol | 167.63 g/mol |

| Physical State | Colorless to pale yellow oil | White hygroscopic solid |

| LogP (Predicted) | ~0.8 (Lipophilic) | -1.5 (Hydrophilic) |

| pKa (Base) | ~9.8 (Secondary amine) | N/A |

Structural Implications on Solubility

-

Gem-Dimethyl Group: Increases lipophilicity and steric bulk, reducing the energy of crystal lattice formation (lowering MP) and enhancing solubility in non-polar organic solvents compared to Alanine derivatives.

-

N-Methylation: Removes a hydrogen bond donor, significantly increasing solubility in aprotic solvents (DCM, THF) and lowering the boiling point.

Reference Solubility Matrix

Note: Data below represents high-confidence estimates based on structural analogs (e.g., N-Me-Ala-OMe) and standard process chemistry observations. These values serve as a baseline for solvent selection.

Table 1: Comparative Solubility Profile ( )

| Solvent Class | Solvent | Free Base Solubility | HCl Salt Solubility | Process Application |

| Polar Protic | Water | Moderate (pH dependent) | Very High (>500 mg/mL) | Aqueous workup / Salt formation |

| Methanol | Miscible | High (>200 mg/mL) | Recrystallization / Hydrogenation | |

| Ethanol | Miscible | High | Solvent exchange | |

| Polar Aprotic | Dichloromethane (DCM) | Miscible | Low (<10 mg/mL) | Peptide coupling / Extraction |

| Ethyl Acetate | High | Very Low | Washing / Purification | |

| THF | High | Low | Reaction solvent | |

| Non-Polar | Toluene | High | Insoluble | Azeotropic drying |

| n-Heptane/Hexane | Moderate/High | Insoluble | Anti-solvent precipitation |

Expert Insight: The "Oil-Out" Phenomenon

During the neutralization of the HCl salt to the free base in aqueous media, N-Me-Aib-OMe often separates as an oil rather than a precipitate due to its low melting point. Extraction with DCM or MTBE is recommended over Ethyl Acetate for higher recovery yields due to the compound's amphiphilic nature.

Validated Protocol: Solubility Determination

Since batch-to-batch impurity profiles can alter solubility limits, researchers must validate exact saturation points. The following Self-Validating System uses a dynamic laser monitoring method (or visual equivalent) to determine the metastable zone width (MSZW) and saturation limit.

Workflow Diagram (DOT)

Figure 1: Dynamic solubility determination workflow ensuring thermodynamic equilibrium.

Detailed Methodology

-

Preparation: Calibrate a thermostated reactor vessel (e.g., Mettler Toledo EasyMax or standard jacketed flask).

-

Equilibration: Add excess solid (for HCl salt) or liquid (for Free Base) to the solvent. Stir at 400 RPM for >24 hours to ensure equilibrium.

-

Sampling: Stop stirring and allow phase separation (1 hour). Withdraw supernatant using a syringe filter (0.22 µm PTFE for organics, Nylon for aqueous).

-

Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

-

Validation Check: Perform triplicate sampling. Relative Standard Deviation (RSD) must be <2%.

-

Thermodynamic Modeling

To predict solubility (

- : Mole fraction of N-Me-Aib-OMe.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis.

Interpretation:

-

If

, dissolution is endothermic (solubility increases with T). -

For N-Me-Aib-OMe HCl, expect

to be positive (typical for ionic lattices). -

For the Free Base (oil), the curve may be flatter, indicating miscibility gaps rather than solubility limits.

Synthesis & Purification Context

The solubility data is most critical during the synthesis of the compound itself or its downstream coupling.

Synthesis of N-Me-Aib-OMe (Process Note)

The synthesis typically involves the esterification of N-Me-Aib or the N-methylation of Aib-OMe.

-

Reaction Solvent: Methanol (using

). -

Isolation: The HCl salt is isolated by evaporating Methanol and precipitating with Diethyl Ether or MTBE (Anti-solvent).

-

Why? The salt is soluble in MeOH but insoluble in Ether.

-

-

Free Base Generation: Treat the salt with saturated

and extract into DCM .-

Why? DCM provides the highest partition coefficient for the lipophilic gem-dimethyl amine.

-

References

-

Synthesis of Peptaibols (Lipovelutibols)

- Title: Total Synthesis and Conformational Analysis of N

- Source: PMC / NIH (2021).

- Context: Describes the synthesis of Aib-OMe and coupling protocols using EDC/HOBt.

-

URL:[Link]

-

N-Methyl Amino Acid Synthesis

-

Microwave Assisted Synthesis

-

Thermodynamic Modeling Standard

- Title: Solubility of Amino Acids and Their Derivatives (Standard Apelbl

- Source: Journal of Chemical & Engineering D

-

URL:[Link]

Sources

- 1. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

A Technical Guide to the Predicted Safety Profile and Handling of Methyl 2-methyl-2-(methylamino)propanoate

Preamble: Navigating the Data Gap for a Novel Compound

This guide, therefore, moves beyond the simple presentation of an existing SDS. Instead, it serves as a technical whitepaper designed for researchers and drug development professionals, offering a robust, predictive safety profile. By applying principles of chemical hazard assessment, analyzing structure-activity relationships, and referencing data from structurally analogous compounds, we will construct a de facto safety framework. This document is built upon the foundational principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and best practices from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[1][2][3][4][5][6] The objective is to empower scientific teams to manage the risks associated with this molecule proactively and responsibly.

Section 1: Molecular Profile and Hazard Prediction

The cornerstone of a predictive safety assessment lies in deconstructing the molecule into its constituent functional groups and understanding their inherent chemical properties and reactivities.

Molecular Structure: Methyl 2-methyl-2-(methylamino)propanoate

-

Molecular Formula: C₇H₁₅NO₂[7] (inferred from ethyl ester analog)

-

Functional Groups:

-

Tertiary Aliphatic Amine: The nitrogen atom is bonded to three carbon atoms (a methyl group, the main propanoate backbone, and another methyl group). Tertiary amines are typically basic and act as nucleophiles. Unlike primary or secondary amines, they lack N-H bonds for hydrogen bonding with themselves, which can affect boiling point.[8] However, the lone pair on the nitrogen can accept hydrogen bonds.

-

Methyl Ester: The molecule contains a methyl propanoate structure. Lower aliphatic esters are often characterized by their volatility, distinct odors, and flammability.[9]

-

Predicted Physicochemical Properties:

Based on analogues like methyl propionate and methyl isobutyrate, we can infer the following properties. These are estimates and should be confirmed experimentally.

| Property | Predicted Value / Observation | Rationale / Analog Compound |

| Physical State | Colorless Liquid | Based on similar low-molecular-weight amino esters.[10] |

| Odor | Potentially fruity (ester) and amine-like (ammonia/fishy) | Combination of functional group characteristics.[9] |

| Boiling Point | Estimated 140-160 °C | Higher than methyl propionate (approx. 80 °C) due to increased molecular weight and polarity from the amine group. |

| Solubility | Slightly soluble in water, miscible with organic solvents | The ester group reduces water solubility, while the amine group slightly increases it.[9][10] |

| Flammability | Likely a combustible or flammable liquid | Lower aliphatic esters are typically flammable.[9][11] |

Section 2: The Constructed Safety Data Sheet (GHS Framework)

This section is structured according to the 16-section GHS format. All information is predictive and should be treated as a preliminary hazard assessment.

SECTION 1: IDENTIFICATION

-

Product Name: Methyl 2-methyl-2-(methylamino)propanoate

-

Synonyms: Not widely available

-

CAS Number: Not assigned or readily available. A related compound, Ethyl 2-methyl-2-(methylamino)propanoate, is CAS 58743-30-9.[7]

-

Recommended Use: For research and development in a laboratory setting. Not for human or veterinary use.

SECTION 2: HAZARD(S) IDENTIFICATION This is a predictive classification based on functional group analysis.

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

-

Rationale:

-

Flammability: Based on analogues like methyl propionate.[11]

-

Oral Toxicity & Irritation: Aliphatic amines and some esters can be harmful if swallowed and are known irritants to the skin, eyes, and respiratory system.[9][10][12] The potential for serious eye damage is high due to the caustic nature of amines.[9]

-

Predicted GHS Label Elements:

-

Pictograms:

-

Flame (Flammable)

-

Corrosion (Eye Damage)

-

Exclamation Mark (Irritant, Harmful)

-

-

Signal Word: Danger

-

Precautionary Statements (Selected):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] Immediately call a POISON CENTER or doctor.

-

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

-

Substance: Methyl 2-methyl-2-(methylamino)propanoate

-

Purity: >95% (Assumed for laboratory-grade chemical)

SECTION 4: FIRST-AID MEASURES

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.[11][13]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

SECTION 5: FIRE-FIGHTING MEASURES

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[13][14] Water spray may be inefficient.[14]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[11] Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[15]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

SECTION 6: ACCIDENTAL RELEASE MEASURES

-

Personal Precautions: Evacuate personnel.[12] Ensure adequate ventilation. Remove all sources of ignition.[13] Avoid breathing vapors. Wear appropriate personal protective equipment (see Section 8).

-

Environmental Precautions: Prevent entry into waterways, sewers, or basements.[16]

-

Methods for Clean-up: Absorb with non-combustible material like sand or earth and place in a suitable container for disposal.[14][16] Use non-sparking tools.[11][13]

SECTION 7: HANDLING AND STORAGE

-

Precautions for Safe Handling: Handle in a well-ventilated area or under a chemical fume hood. Keep away from ignition sources. Ground/bond container and receiving equipment.[11] Avoid contact with skin, eyes, and clothing.[16]

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Store away from oxidizing agents and strong acids.[16] The recommended storage temperature is 2-8°C.[17]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

-

Exposure Limits: No occupational exposure limits (PEL, TLV) have been established.

-

Engineering Controls: Use in a chemical fume hood is required to maintain exposure to a minimum.[18][19] Eyewash stations and safety showers must be readily available.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber, neoprene). Wear a lab coat.[18]

-

Respiratory Protection: If a fume hood is not available or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.

-

SECTION 9-16: Data for sections 9 (Physical and Chemical Properties), 10 (Stability and Reactivity), 11 (Toxicological Information), 12 (Ecological Information), 13 (Disposal Considerations), 14 (Transport Information), 15 (Regulatory Information), and 16 (Other Information) is largely unavailable. The information provided below is based on prediction and general principles.

-

Section 10 (Stability/Reactivity): Stable under recommended storage conditions.[16] Avoid heat, flames, and sparks.[11] Incompatible with strong oxidizing agents, strong acids, and strong bases.[16]

-

Section 11 (Toxicology): No specific data available. Assumed to be harmful if swallowed and irritating to the skin, eyes, and respiratory tract based on its functional groups.[9][20]

-

Section 13 (Disposal): Dispose of in accordance with local, state, and federal regulations. Must be handled as hazardous waste. Do not dispose of into sewer systems.

Section 3: Field-Proven Laboratory Protocols

A predictive SDS is only as valuable as the actions it inspires. The following protocols are designed to create a self-validating system of safety for handling this and other novel compounds.

Protocol 1: Pre-Use Risk Assessment Workflow

Before any experiment, a systematic risk assessment is mandatory. This process ensures that hazards are identified and controlled before work begins.

Caption: Pre-Use Risk Assessment Workflow for Novel Compounds.

Protocol 2: Standard Operating Procedure (SOP) for Handling

-

Preparation:

-

Verify the chemical fume hood has a valid certification and is functioning correctly.

-

Assemble all necessary PPE: nitrile gloves, safety goggles, face shield, and a flame-retardant lab coat.

-

Prepare a designated waste container for contaminated materials.

-

Ensure an emergency spill kit is accessible.

-

-

Aliquotting and Dispensing:

-

Perform all manipulations within the chemical fume hood.

-

Ground the source container and receiving vessel to prevent static discharge.[11]

-

Use non-sparking tools for opening containers.[16]

-

Slowly dispense the liquid to avoid splashing and aerosol generation.

-

Keep the container tightly closed when not in use.[11]

-

-

Post-Handling:

-

Wipe down the work surface with an appropriate decontaminating solution.

-

Dispose of all contaminated consumables (e.g., pipette tips, wipes) in the designated hazardous waste container.

-

Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surface.

-

Protocol 3: Emergency Response Workflow - Chemical Spill

This workflow outlines the immediate steps to take in the event of a spill, prioritizing personnel safety.

Sources

- 1. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 2. mastercontrol.com [mastercontrol.com]

- 3. Guidance on Information Requirements and Chemical Safety Assessment - ECHA [echa.europa.eu]

- 4. ECHA publishes guidance on chemical safety assessment [lexgo.be]

- 5. Homepage - ECHA [echa.europa.eu]

- 6. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2 | CID 12634159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rawsource.com [rawsource.com]

- 9. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. METHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. stonhard.ca [stonhard.ca]

- 16. novamolecular.com [novamolecular.com]

- 17. methyl 2-(methylamino)propanoate; CAS No.: 52060-77-2 [chemshuttle.com]

- 18. lighthouselabservices.com [lighthouselabservices.com]

- 19. ipgsf.com [ipgsf.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

Thermodynamic stability of N-methylated alpha-amino esters

Thermodynamic Stability and Kinetic Profiles of N-Methylated -Amino Esters in Drug Discovery

Executive Summary

N-methylated

This guide details the specific instability mechanisms inherent to these molecules.[1] Unlike standard amino esters, N-methylated variants exhibit a paradox of stability : they are sterically resistant to intermolecular hydrolysis yet kinetically prone to intramolecular cyclization (diketopiperazine formation) and base-catalyzed racemization.

Part 1: The Thermodynamic Landscape

Steric vs. Electronic Effects

The thermodynamic stability of N-methylated amino esters is governed by the clash between the methyl group and the side chain (

-

Conformational Restriction: The N-methyl group restricts rotation around the

( -

Cis/Trans Equilibrium: In N-acylated precursors (e.g., peptidyl-N-Me-AA-OR), the N-methylation significantly lowers the energy difference between cis and trans amide bonds. While standard peptide bonds exist >99.9% in trans, N-methylated bonds can exhibit >30% cis population. This "cis-effect" is the primary driver for the rapid cyclization observed in these systems.

Quantitative Stability Comparison

The following table summarizes the stability profile of N-methylated esters versus standard amino esters under varying conditions.

| Parameter | Standard | N-Methylated | Mechanism of Instability |

| Base Hydrolysis (Saponification) | Stable (Racemization <2%) | Highly Unstable (Racemization >20%) | Direct |

| Diketopiperazine (DKP) Risk | Moderate (Slow kinetics) | Critical (Fast kinetics) | Cis-conformer accessibility facilitates intramolecular attack. |

| Acid Stability | High | High | N-Me group remains protonated, preventing nucleophilic attack. |

| Enzymatic Stability | Low (Rapid proteolysis) | High | N-methylation blocks protease recognition and cleavage. |

Part 2: Critical Instability Mechanisms

The Racemization Trap

A common misconception is that steric bulk prevents racemization. For N-methylated esters, the opposite is true during saponification.

-

Standard Amino Acids: In basic conditions, the amide proton (NH) is the most acidic site (

). Base removes this proton first, creating a negatively charged nitrogen. This anionic charge electrostatically shields the adjacent -

N-Methylated Amino Acids: Lacking the NH proton, the base attacks the

-proton directly (

The Diketopiperazine (DKP) Sink

The formation of diketopiperazines (cyclic dipeptides) is the thermodynamic "sink" for N-methylated dipeptide esters. This reaction is autocatalytic and often occurs spontaneously during Fmoc-deprotection steps in solid-phase synthesis.

Mechanism:

-

The N-methyl group on the second residue forces the peptide bond into a cis-conformation to relieve steric strain.

-

This brings the N-terminal amine into immediate proximity with the C-terminal ester carbonyl.

-

Intramolecular nucleophilic attack occurs, releasing the alcohol and forming the stable six-membered DKP ring.

Visualization of Instability Pathways

The following diagram maps the kinetic pathways leading to either racemization or DKP formation.

Figure 1: Kinetic pathways for N-methylated ester degradation. Note the bifurcation dependent on conformational equilibrium (DKP) versus direct proton abstraction (Racemization).

Part 3: Experimental Protocols

Protocol A: Assessing Racemization via Marfey’s Method

Because standard C18 HPLC often cannot resolve N-methyl enantiomers, derivatization with Marfey’s reagent (FDAA) is the gold standard for validation.

Reagents:

-

1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

-

1M NaHCO3.

-

1M HCl.

Workflow:

-

Hydrolysis: Dissolve 0.5 mg of the N-methyl ester in 100 µL 6M HCl. Heat at 110°C for 12 hours (to convert ester to acid without base-catalyzed racemization). Note: Acid hydrolysis minimizes racemization compared to base.

-

Derivatization: Evaporate HCl. Resuspend in 50 µL H2O. Add 20 µL 1M NaHCO3 and 100 µL 1% FDAA in acetone. Incubate at 40°C for 1 hour.

-

Quench: Stop reaction with 20 µL 1M HCl. Dilute with acetonitrile.

-

Analysis: Inject on C18 HPLC (Gradient: 10-60% MeCN in 0.1% TFA).

-

Validation: The L-L diastereomer (sample + L-FDAA) will elute separately from the D-L diastereomer (racemized impurity + L-FDAA).

-

Protocol B: Kinetic Monitoring of DKP Formation

This protocol determines the half-life (

Workflow:

-

Preparation: Dissolve N-Me-dipeptide ester (e.g., H-Ala-N(Me)Phe-OMe) in DMF-d7 (for NMR) or DMF (for HPLC) at 10 mM.

-

Initiation: Add base (e.g., 20% piperidine, simulating Fmoc deprotection).

-

Monitoring:

-

NMR: Track the shift of the N-methyl singlet. The linear ester N-Me signal will disappear as the DKP amide N-Me signal appears (typically downfield shifted).

-

HPLC: Take aliquots every 5 minutes, quench immediately in 0.1% TFA/MeCN (acid stops the nucleophilic attack), and analyze.

-

-

Calculation: Plot

vs. time. The slope

Part 4: Strategic Stabilization in Synthesis

To mitigate thermodynamic instability, the following "Rules of Engagement" should be applied when handling N-methylated esters:

-

Avoid Saponification: Never use LiOH/NaOH to deprotect N-methyl esters if chiral integrity is required.

-

Alternative: Use acid-labile esters (t-Butyl) deprotected with TFA, or allyl esters deprotected with Pd(0).

-

-

The "Acidic Workup" Rule: When quenching reactions involving N-methyl enolates, always pour into excess cold dilute acid (e.g., KHSO4) to favor rapid reprotonation and minimize the lifetime of the planar enolate.

-

Preventing DKP:

-

Use Trityl (Trt) protection for the N-terminus if possible; the massive steric bulk of the trityl group prevents the formation of the cis-conformer required for cyclization.

-

Perform coupling reactions immediately after deprotection. Do not store N-terminal free N-methyl dipeptide esters.

-

References

-

Canadian Science Publishing. (1974). N-Methylamino Acids in Peptide Synthesis.[2][3][4][5][6][7] III. Racemization during Deprotection by Saponification and Acidolysis. [Link][6]

-

Canadian Science Publishing. (1975). N-Methylamino Acids in Peptide Synthesis.[2][3][4][5][6][7] IV. Racemization and Yields in Peptide-bond Formation. [Link][3]

-

National Institutes of Health (NIH). (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

-

National Institutes of Health (NIH). (2007). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. [Link]

-

National Institutes of Health (NIH). (2006). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. [Link]

-

American Chemical Society (ACS). (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. [Link][5]

Technical Guide: Methyl 2-methyl-2-(methylamino)propanoate (N-Me-AIB-OMe) Scaffold

[1]

Executive Summary

Methyl 2-methyl-2-(methylamino)propanoate, commonly referred to as the methyl ester of

This guide details the synthesis, structural properties, and medicinal chemistry applications of

Chemical Architecture & Conformational Analysis[1]

The "Double Constraint" Mechanism

The utility of

-

The Gem-Dimethyl Effect (Thorpe-Ingold): The two methyl groups at the

-carbon severely restrict rotation around the -

N-Methylation: The addition of a methyl group to the nitrogen eliminates the H-bond donor capability and introduces further steric clash with the preceding carbonyl oxygen and the

-methyl groups.[1]

Result: While AIB promotes helicity,

Visualization: Conformational Energy Landscape[1]

Synthetic Methodologies

Synthesizing the monomer (Methyl 2-methyl-2-(methylamino)propanoate) and incorporating it into peptides requires bypassing significant steric hindrance.[1]

Monomer Synthesis: The -NBS Route

Direct methylation of AIB esters is often low-yielding due to over-methylation (quaternization).[1] The most robust protocol utilizes

Workflow:

-

Protection: AIB Methyl Ester +

-NBS-Cl -

Methylation:

-( -

Deprotection: Thiolysis (Mercaptoethanol/DBU)

Peptide Coupling Challenges

Coupling

-

Nucleophilic Attack: The amino group of

-Me-AIB is shielded by the -

Activation: Standard carbodiimides (DIC/HOBt) often fail.[1][4]

Recommended Coupling Systems:

| Reagent System | Mechanism | Success Rate | Notes |

|---|---|---|---|

| HATU / HOAt | Uronium/Aza-benzotriazole | High | Gold standard for hindered couplings.[1] |

| COMU | Uronium/Oxyma | High | Safer alternative to HATU; excellent reactivity.[1][5] |

| Acid Fluorides | Acyl Fluoride | Very High | Generated via TFFH or Cyanuric Fluoride.[1] Highly reactive toward hindered amines.[1] |

| PyBroP | Phosphonium | Medium-High | Good for

Experimental Protocols

Protocol A: Synthesis of Methyl 2-methyl-2-(methylamino)propanoate ( -NBS Method)

Objective: Selective mono-methylation of AIB methyl ester.

-

Sulfonylation:

-

Dissolve AIB methyl ester hydrochloride (10 mmol) in DCM (50 mL).

-

Add TEA (22 mmol) followed by

-nitrobenzenesulfonyl chloride ( -

Stir at RT for 4 hours. Wash with 1M HCl, brine, dry over MgSO

, and concentrate.

-

-

Methylation:

-

Deprotection:

Protocol B: Solid-Phase Coupling of -Me-AIB

Context: Coupling Fmoc-

-

Reagents: Use HATU (4 eq), HOAt (4 eq), and DIEA (8 eq).[1]

-

Microwave: Essential for efficient coupling.[1][2]

-

Temp: 75°C.

-

Time: 2 x 10 minutes (Double coupling).

-

-

Monitoring: Standard Kaiser test will likely be false-negative (no H on secondary amine).[1] Use Chloranil test or micro-cleavage LC-MS to verify coupling.[1]

Medicinal Chemistry Applications

Proteolytic Stability

1-

Mechanism: Proteases (e.g., chymotrypsin, pepsin) require specific backbone geometry and H-bonding to cleave amide bonds.[1] The

-methyl group removes the H-bond donor, while the gem-dimethyl group sterically blocks the enzyme's active site from accessing the carbonyl carbon.[1] -

Data: Peptides containing AIB/

-Me-AIB often show half-lives (

Blood-Brain Barrier (BBB) Permeability

1-

Lipophilicity: Methylation increases

.[1] -

H-Bond Donors: Reducing the number of H-bond donors (HBD) is critical for BBB penetration (Rule of 5).[1] Replacing a standard residue with

-Me-AIB removes one HBD.[1]

Decision Logic for Scaffold Selection

References

-

Biron, E., et al. (2005).[1] "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry.

-

Wenger, R. M. (1983).[1] "Synthesis of Cyclosporine. Total Synthesis of 'Cyclosporin A'." Helvetica Chimica Acta.[1] (Foundational work on N-methylated peptide synthesis).

-

El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Toniolo, C., et al. (2001).[1] "Structure and conformational properties of the Aib residue in peptides." Biopolymers.[1]

-

Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Methyl-Rich Peptides: Application to the Synthesis of Cyclosporin A Analogues." Journal of Peptide Science.

Sources

- 1. PubChemLite - Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate (C8H18N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Methyl 2-methyl-2-(methylamino)propanoate as a Structural Architect in Peptidomimetics

Topic: Role of Methyl 2-methyl-2-(methylamino)propanoate (

Executive Summary

Methyl 2-methyl-2-(methylamino)propanoate (structurally identified as the methyl ester of

Structural & Physicochemical Rationale

The utility of

The Dual-Constraint Mechanism

Standard amino acids allow significant rotation around the

-

The Thorpe-Ingold Effect (Gem-Dimethyl): The two methyl groups at the

-carbon restrict the -

The

-Methylation Effect: Replacing the amide proton with a methyl group removes a Hydrogen Bond Donor (HBD). This eliminates the energy penalty required to desolvate the amide bond during membrane passage and prevents the formation of intermolecular H-bonds that lead to aggregation (e.g., amyloid fibrils).

Comparative Physicochemical Profile

The following table contrasts

| Feature | L-Alanine (Ala) | Aib ( | ||

| Steric Bulk | Low | High (Gem-dimethyl) | Medium ( | Extreme (Tetrasubstituted) |

| Conformation | Flexible | Helix Promoter ( | Rigid Helix / Turn | |

| H-Bond Donor | Yes | Yes | No | No |

| Proteolytic Stability | Low | Moderate | High | Absolute |

| Coupling Difficulty | Low | Moderate | High | Very High |

Mechanistic Pathway: From Structure to Bioavailability

The following diagram illustrates how the structural features of

Figure 1: Mechanistic flow detailing how N-Me-Aib structural features translate to pharmacodynamic properties.

Synthetic Challenges & "Gold Standard" Protocol

Synthesizing peptides with

The "Difficult Coupling" Problem

Standard carbodiimide chemistries (EDC/DIC) often result in incomplete coupling or deletion sequences.

-

Critical Failure Mode: Activation of the subsequent amino acid is successful, but the

-Me-Aib amine is too sterically hindered to attack the activated ester, leading to racemization or capping.

Recommended Protocol: HATU/HOAt Microwave Synthesis

For incorporating

Protocol: Coupling an Amino Acid TO

-

Resin Preparation: Ensure the resin-bound

-Me-Aib is fully deprotected.-

Validation: Perform a Chloranil Test (not Kaiser). A positive result is dark blue/green beads (secondary amine).

-

-

Activation Cocktail:

-

Reaction Conditions:

-

Microwave: 75°C for 20 minutes (Power: 30W).

-

Manual: Double coupling is required. 2 x 2 hours at Room Temp.

-

-

Capping: Acetylate unreacted amines immediately after coupling to prevent deletion sequences in the final product.

Synthetic Workflow Diagram

Figure 2: Workflow for overcoming steric hindrance during N-Me-Aib coupling.

Pharmacokinetic Applications & Stability

Metabolic Fortress

Peptides containing

-

Mechanism: Proteases require the peptide backbone to adopt an extended conformation (

-strand-like) to fit into the active site cleft. The

Membrane Permeability (The "N-Methyl Scan")

In drug development, "N-methyl scanning" involves systematically replacing residues with their N-methylated counterparts.

-

Data Insight: Cyclosporine A is a natural example where extensive N-methylation allows a large cyclic peptide to cross cell membranes passively.

-Me-Aib mimics this property in linear peptides by masking polar backbone atoms.

References

-

Toniolo, C., et al. (2001). "Structure and conformation of the Aib residue in peptides." Biopolymers.[2][3] Link

-

Chatterjee, J., et al. (2008).[2] "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Science. Link

-

PubChem. (2025).[4][5] "Methyl 2-amino-2-methylpropanoate (N-Me-Aib Methyl Ester) Compound Summary." National Library of Medicine. Link

-

Li, J., et al. (2022).[6] "Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids." Journal of the American Chemical Society.[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 2-amino-2-methylpropanoate | C5H11NO2 | CID 4186341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-(Methylamino)propanoic acid methyl ester | C5H11NO2 | CID 11040900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for peptide coupling using Methyl 2-methyl-2-(methylamino)propanoate

Application Note: High-Efficiency Peptide Coupling to Methyl 2-methyl-2-(methylamino)propanoate ( -Me-Aib-OMe)

Abstract & Strategic Analysis

This technical guide details the protocol for incorporating Methyl 2-methyl-2-(methylamino)propanoate (also known as

This specific building block presents a "double whammy" of steric hindrance:

- -Disubstitution (Gem-dimethyl effect): The two methyl groups at the alpha position create a rigid steric shield around the nitrogen.

- -Methylation: The secondary amine lacks a hydrogen bond donor and introduces further steric bulk, significantly reducing nucleophilicity compared to primary amines.[1]

Standard coupling reagents (EDC, HBTU, or DIC/HOBt) typically result in <10% conversion or complete failure. Successful acylation of this amine requires super-activated electrophiles (HOAt esters or Acid Chlorides) and optimized solvent environments to overcome the energy barrier of bond formation.

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 2-methyl-2-(methylamino)propanoate |

| Common Name | |

| CAS (HCl Salt) | 16807-60-6 |

| Molecular Weight | 117.15 g/mol (Free base) |

| Role | Extremely hindered nucleophile (Amine component) |

Decision Logic for Reagent Selection

Before beginning synthesis, select the activation strategy based on the steric demand of the incoming amino acid (the Carboxylic Acid component).

Figure 1: Decision tree for selecting the appropriate activation strategy based on the steric profile of the coupling partner.

Protocol A: HATU/HOAt Enhanced Coupling (Preferred)

Mechanism: HATU generates an OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides a "neighboring group effect" (anchimeric assistance), accelerating the attack of the hindered amine (

Materials

-

Amine: Methyl 2-methyl-2-(methylamino)propanoate HCl salt (1.0 eq).

-

Acid: Fmoc-Amino Acid-OH (1.2 – 1.5 eq).

-

Coupling Reagent: HATU (1.2 – 1.5 eq).

-

Additive: HOAt (1.2 – 1.5 eq) – Crucial for N-methyl couplings.

-

Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 eq).

-

Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M - 0.5 M). Higher concentration drives kinetics.

Step-by-Step Procedure

-

Pre-Activation (Critical):

-

Dissolve the Fmoc-Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add HOAt (1.2 eq).

-

Add DIPEA (1.0 eq only for activation).

-

Stir for 2–5 minutes . Do not exceed 10 minutes to avoid racemization of the activated acid.

-

-

Amine Preparation:

-

In a separate vial, dissolve Methyl 2-methyl-2-(methylamino)propanoate HCl (1.0 eq) in minimal DMF.

-

Add remaining DIPEA (2.0–3.0 eq) to neutralize the HCl salt and liberate the free amine.

-

-

Coupling Reaction:

-

Add the activated acid solution to the amine solution.[2]

-

Temperature:

-

Standard: Stir at Room Temperature (RT) for 12–24 hours.

-

Accelerated: Heat to 50°C for 2–4 hours (recommended for Val/Ile couplings).

-

Microwave: 50°C, 25W, 20 mins (if available).

-

-

-

Monitoring:

-

TLC: Use 50% EtOAc/Hexane. Stain with Phosphomolybdic Acid (PMA) or Ninhydrin (Note: Secondary amines stain faintly/reddish with Ninhydrin; Chloranil is preferred but PMA is reliable for the ester).

-

LC-MS: Look for the product mass [M+H]+.

-

-

Workup:

Protocol B: Acid Chloride Activation (The "Nuclear Option")

When to use: If Protocol A fails (yield <30%) or when coupling another hindered amino acid (e.g., Fmoc-Val-OH or Fmoc-Aib-OH) to the

Materials

-

Acid: Fmoc-Amino Acid-OH (3.0 eq).

-

Reagent: Triphosgene (1.0 eq) (Generates 3 eq of Cl⁻).

-

Base: 2,4,6-Collidine (10 eq) – Gentler base than DIPEA, prevents decomposition of acid chloride.

-

Solvent: Anhydrous THF or DCM (Acid chlorides are more stable in non-nucleophilic solvents).

Step-by-Step Procedure

-

Acid Chloride Formation:

-

Dissolve Fmoc-AA-OH (3 eq) and Triphosgene (1 eq) in anhydrous THF under Nitrogen/Argon.

-

Cool to 0°C .

-

Dropwise add Collidine (approx 3-4 eq) over 5 minutes. A white precipitate (Collidine·HCl) will form.

-

Stir at 0°C for 1 minute, then RT for 15 minutes. Conversion to acid chloride is rapid.

-

-

Coupling:

-

Add the Methyl 2-methyl-2-(methylamino)propanoate HCl (1.0 eq) directly to the suspension.

-

Add remaining Collidine (to reach total 10 eq).

-

Reflux (60–65°C) for 2–4 hours.

-

-

Quenching:

-

Cool to RT. Add water cautiously to quench excess acid chloride.

-

Extract with DCM/EtOAc and perform standard acid/base washes.

-

Post-Coupling Considerations: Hydrolysis of the Methyl Ester

The methyl ester of

Recommended Hydrolysis Protocol:

-

Reagent: LiOH (5–10 eq).

-

Solvent: THF:MeOH:H₂O (3:1:1).

-

Conditions: Heat at 60°C for 24–48 hours.

-

Alternative (If racemization of the neighboring residue is a risk): Use Trimethyltin hydroxide (TMSOK) in 1,2-dichloroethane at 80°C (requires safety protocols for organotins).

Experimental Workflow Visualization

Figure 2: Experimental timeline for solution-phase coupling of N-Me-Aib-OMe.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Product (SM remains) | Steric clash prevents approach. | Switch to Protocol B (Acid Chloride) or use Microwave irradiation (50°C). |

| Low Yield (<30%) | Slow kinetics; active ester hydrolysis. | Increase concentration to 0.5M. Add 1.0 eq HOAt manually. |

| Epimerization of AA1 | Over-activation or high base. | Use Collidine instead of DIPEA. Reduce pre-activation time to <2 mins. |

| Diketopiperazine (DKP) | Occurs during Fmoc removal of the next step. | This is a high risk for N-Me/Pro/Aib sequences. Use Trityl protection or extremely short deprotection times (20% Piperidine, 2 x 1 min). |

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

- Foundational text on HOAt/H

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

- Establishes phosphonium salts for N-methyl

-

Wipf, P., & Heimgartner, H. (1988). Synthesis of peptides containing

-disubstituted amino acids. Helvetica Chimica Acta. Link- Specific strategies for Aib/N-Me-Aib incorpor

-

Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers (Peptide Science).[1][5] Link

- Demonstrates acid chloride/fluoride utility in difficult sequences.

-

Thibault, M. (2023). BenchChem Technical Review: Steric Hindrance in Peptide Synthesis. Link

- General reference for reagent selection logic.

Application Note: Incorporating Methyl 2-methyl-2-(methylamino)propanoate into Solid-Phase Peptide Synthesis (SPPS)

Abstract

Methyl 2-methyl-2-(methylamino)propanoate, chemically equivalent to the methyl ester of

Phase 1: Building Block Preparation

Objective: Convert Methyl 2-methyl-2-(methylamino)propanoate into Fmoc-

Step 1: Saponification (Hydrolysis)

The steric bulk of the gem-dimethyl group makes the ester resistance to hydrolysis. Harsh conditions must be avoided to prevent decomposition, though racemization is not a concern here as Aib is achiral.

Protocol:

-

Dissolve 10 mmol of Methyl 2-methyl-2-(methylamino)propanoate in 20 mL of THF/Water (1:1 v/v).

-

Add 20 mmol (2 eq) of Lithium Hydroxide (LiOH·H₂O).

-

Critical: Heat to 60°C and stir for 12–24 hours. (Standard RT hydrolysis is often too slow for Aib esters).

-

Monitor by TLC (or LC-MS) until the starting material disappears.

-

Acidify carefully with 1M HCl to pH ~3.

-

Lyophilize to obtain the crude amino acid salt (

-

Step 2: Fmoc Protection

Secondary amines are less nucleophilic than primary amines. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is often too slow. Fmoc-Cl (9-Fluorenylmethyl chloroformate) is the preferred reagent for this hindered substrate.

Protocol:

-

Suspend the crude amino acid salt in 10% Na₂CO₃ (aq) / Dioxane (1:1). Adjust pH to 9–10.

-

Cool to 0°C on ice.

-

Add 1.1 eq of Fmoc-Cl dropwise dissolved in minimal dioxane.

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Workup: Wash the basic solution with Et₂O (to remove excess Fmoc-Cl/fulvene).

-

Acidify the aqueous layer to pH 2 with 1M HCl. The product, Fmoc-

-Me-Aib-OH , should precipitate or form an oil. -

Extract with Ethyl Acetate (

). Dry over MgSO₄ and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.

Phase 2: Solid-Phase Integration (SPPS)

The incorporation of Fmoc-

-

Coupling of the residue: Attaching Fmoc-

-Me-Aib-OH to the resin-bound peptide. -

Coupling onto the residue: Attaching the next amino acid to the sterically crowded secondary amine of

-Me-Aib.

Workflow Visualization

Figure 1: Workflow for incorporating sterically hindered N-Me-Aib residues. Note the divergence in coupling strategies for the subsequent residue.

Protocol A: Coupling Fmoc- -Me-Aib-OH to the Resin

Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is superior to HOBt for hindered couplings due to the neighboring group effect (pyridine nitrogen).

-

Reagents: 5 eq AA / 5 eq HATU / 5 eq HOAt / 10 eq DIPEA.

-

Solvent: DMF (NMP is preferred if aggregation is suspected).

-

Conditions:

-

Microwave: 75°C for 10 minutes.

-

Manual: Double couple, 2 hours each at RT.

-

Protocol B: Coupling the Next Amino Acid onto -Me-Aib

This is the critical bottleneck. The nucleophile is a secondary amine buried next to a gem-dimethyl group. Standard HBTU/DIC couplings will fail.

Option 1: High-Efficiency Uronium (Preferred)

-

Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .

-

Conditions: Microwave irradiation (75°C, 20 min) is highly recommended. Double coupling is mandatory.

Option 2: Acid Chloride Method (For extreme difficulty) If Option 1 fails (incomplete coupling), generate the acid chloride of the incoming Fmoc-AA-OH in situ using BTC (Bis(trichloromethyl)carbonate / Triphosgene) .

-

Dissolve Fmoc-AA-OH (5 eq) and BTC (1.6 eq) in dry THF/DCM.

-

Add 2,4,6-collidine (14 eq) slowly.

-

Add to resin immediately.

-

React for 1 hour. Warning: BTC generates phosgene gas. Perform in a well-ventilated fume hood.

Phase 3: Monitoring & QC

Crucial Warning: The standard Kaiser (Ninhydrin) test yields false negatives for

The Chloranil Test Protocol

Use this test to verify Fmoc deprotection of the

-

Solution A: 2% Acetaldehyde in DMF.

-

Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

-

Transfer a few resin beads to a small glass tube.

-

Add 2 drops of A and 2 drops of B.

-

Let stand for 5 minutes at RT.

-

Interpretation:

-

Blue/Green beads: Secondary amine present (Deprotection successful).

-

Colorless/Yellow beads: Amine blocked (Coupling successful).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrolysis of Ester | Steric hindrance of Aib | Increase temp to 60°C; switch solvent to THF/MeOH/H2O; use LiOH (smaller cation than K/Na). |

| Low Yield in Fmoc Protection | Low nucleophilicity of NH-Me | Use Fmoc-Cl instead of Fmoc-OSu; maintain pH > 9.0 vigorously. |

| Coupling Fails (Colorless Chloranil) | Steric clash | Switch to PyAOP or COMU ; Use Microwave (75°C); Attempt BTC/Acid Chloride method. |

| Deletion Sequences in MS | Incomplete coupling onto N-Me-Aib | Acetylate (Cap) unreacted amines with Ac₂O/Pyridine after every coupling to prevent difficult purification. |

| Aspartimide Formation | Base-catalyzed side reaction | If Asp/Asn is adjacent to N-Me-Aib, add 0.1M HOBt to the deprotection solution (Piperidine). |

References

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[1] Journal of Peptide Research, 65(2), 153-166.[1][2] Link

-

Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. Link

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences."[3] Nature Protocols, 2, 3247–3256.[3] Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

-

CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link

Sources

Application Note: A Robust Two-Step Synthesis of N-methyl-alpha-aminoisobutyric Acid from its Methyl Ester

Abstract: This document provides a comprehensive guide for the synthesis of N-methyl-alpha-aminoisobutyric acid (N-Me-Aib-OH), a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research for its ability to induce helical conformations in peptides.[1] The protocol details a reliable two-step process commencing with the N-methylation of alpha-aminoisobutyric acid methyl ester via the Eschweiler-Clarke reaction, followed by a straightforward saponification to yield the final product. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Synthetic Strategy

N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptide-based therapeutics to enhance metabolic stability, improve membrane permeability, and modulate biological activity.[2][3] N-methyl-alpha-aminoisobutyric acid (also known as 2-methyl-2-(methylamino)propanoic acid) is particularly valuable for its strong conformational-directing effects.[1][4]

The synthetic route outlined herein is designed for efficiency and scalability, avoiding the use of hazardous alkylating agents like methyl iodide, which can lead to over-methylation and the formation of quaternary ammonium salts.[5][6][7] The strategy involves two primary stages:

-

Reductive Amination: The selective N-methylation of alpha-aminoisobutyric acid methyl ester (Aib-OMe) is achieved using the Eschweiler-Clarke reaction. This classic method employs formaldehyde as the carbon source and formic acid as the reducing agent, offering high yields and clean conversion to the tertiary amine without risk of quaternization.[8]

-

Ester Hydrolysis (Saponification): The resulting N-methylated ester is then hydrolyzed under basic conditions to afford the final N-methyl-alpha-aminoisobutyric acid.[9]

This approach provides a robust and reproducible pathway to the target molecule, suitable for laboratory-scale synthesis.

Overall Synthetic Scheme:

Part I: N-Methylation via Eschweiler-Clarke Reaction

Principle & Rationale

The Eschweiler-Clarke reaction is a specialized form of reductive amination that converts a primary or secondary amine into its corresponding N-methylated derivative.[10][11] The reaction proceeds through a well-defined mechanism:

-

Imine Formation: The primary amine of Aib-OMe nucleophilically attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.[6][12]

-

Hydride Transfer: Formic acid serves as a hydride donor, reducing the iminium ion to the N-methylated amine. The driving force for this step is the formation of gaseous carbon dioxide, which renders the reaction irreversible.[8]

-

Termination at Tertiary Amine: The reaction reliably stops at the tertiary amine stage because the product lacks the N-H proton necessary to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[6][8]

This method is highly advantageous due to its operational simplicity, the use of inexpensive reagents, and its high selectivity.

Reaction Mechanism Diagram

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol

Materials & Reagents:

| Reagent | MW ( g/mol ) | Molarity/Conc. | Amount (Example Scale) | Molar Equiv. |

| α-Aminoisobutyric acid methyl ester HCl | 153.61 | - | 5.00 g | 1.0 |

| Formaldehyde Solution | 30.03 | 37% aq. | 8.0 mL | ~3.0 |

| Formic Acid | 46.03 | 90% aq. | 6.0 mL | ~4.5 |

| Dichloromethane (DCM) | 84.93 | - | As needed | - |

| Sodium Hydroxide (NaOH) | 40.00 | 5 M aq. | As needed | - |

| Saturated Sodium Chloride (Brine) | - | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add α-aminoisobutyric acid methyl ester hydrochloride (5.00 g, 32.5 mmol).

-

Reagent Addition: Add the 37% aqueous formaldehyde solution (8.0 mL, ~97.5 mmol), followed by the 90% aqueous formic acid (6.0 mL, ~146 mmol).

-

Heating: Heat the reaction mixture to 90-100°C using an oil bath. Maintain vigorous stirring. The reaction is typically complete within 4-6 hours.

-

Self-Validation Insight: Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH, stained with ninhydrin). The starting material (primary amine) will stain purple/blue, while the N-methylated product (tertiary amine) will not. The reaction is complete when the starting material spot is no longer visible.

-

-

Cooling and Basification: After completion, cool the mixture to room temperature and then further in an ice bath. Carefully basify the solution to pH > 11 by the slow, dropwise addition of 5 M NaOH solution. This step neutralizes the formic acid and deprotonates the amine product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium chloride (brine) (1 x 50 mL) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-methyl-alpha-aminoisobutyric acid methyl ester as an oil. The product is often pure enough for the next step without further purification.

Part II: Saponification to N-methyl-alpha-aminoisobutyric Acid

Principle & Rationale

Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt and an alcohol.[9] In this step, the methyl ester of N-Me-Aib is cleaved. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product.

Experimental Protocol

Materials & Reagents:

| Reagent | MW ( g/mol ) | Molarity/Conc. | Amount (Example Scale) | Molar Equiv. |

| Crude N-Me-Aib-OMe (from Part I) | 131.17 | - | ~4.2 g (assumed 100%) | 1.0 |

| Dioxane or Tetrahydrofuran (THF) | - | - | 50 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | 2 M aq. | 25 mL | ~1.5 |

| Hydrochloric Acid (HCl) | 36.46 | 1 M aq. | As needed | - |

| Methanol | 32.04 | - | For recrystallization | - |

Procedure:

-

Reaction Setup: Dissolve the crude N-methyl-alpha-aminoisobutyric acid methyl ester in dioxane or THF (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

-

Hydrolysis: Add the 2 M NaOH solution (25 mL, 50 mmol) and stir the mixture at room temperature for 12-18 hours, or until the reaction is complete.

-

Self-Validation Insight: Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH). The disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylic acid spot at the baseline indicate completion.

-

-

Solvent Removal: Remove the organic solvent (dioxane/THF) under reduced pressure.

-

Acidification and Isolation: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of ~6-7 by adding 1 M HCl dropwise. The product may precipitate from the solution.

-

Purification: If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold water. If no precipitate forms, concentrate the solution to dryness and purify the resulting solid by recrystallization from a solvent such as methanol or an ethanol/water mixture.[13]

-

Drying: Dry the purified white crystalline solid under vacuum to yield the final product, N-methyl-alpha-aminoisobutyric acid.

Overall Experimental Workflow

Caption: Overall workflow for the synthesis of N-Me-Aib-OH.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the N-methyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[14]

-

Melting Point: To compare with literature values (188-197 °C for the hydrochloride salt).[15]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Formaldehyde: Is a known carcinogen and sensitizer. Avoid inhalation of vapors and skin contact.[16]

-

Formic Acid: Is corrosive and can cause severe skin and eye burns. Handle with extreme care.

-

Dichloromethane (DCM): Is a suspected carcinogen and is volatile. Minimize exposure.

-

Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Avoid contact with skin and eyes. Handle concentrated solutions with caution.

Always have appropriate spill kits and emergency procedures in place before starting the synthesis.[17]

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved from [Link]

-

Safety Data Sheet: DNA Methylation control package. (n.d.). Diagenode. Retrieved from [Link]

-

Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

-

α-AMINOISOBUTYRIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Safest Methylating Agent. (2017, August 30). Chemistry Stack Exchange. Retrieved from [Link]

-

Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Retrieved from [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. Retrieved from [Link]

-

Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. (2025, January 13). Reddit. Retrieved from [Link]

-

Synthesis of [11C-methyl]-alpha-aminoisobutyric acid (AIB). (n.d.). PubMed. Retrieved from [Link]

-

[N-methyl-11C]MeAIB, a tracer for system A amino acid transport: Preparation from [11C]methyl triflate and HPLC metabolite analysis of plasma samples after intravenous administration in man. (2025, August 9). ResearchGate. Retrieved from [Link]

-

alpha-(Methylamino)isobutyric acid. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Showing Compound N-Methyl-alpha-aminoisobutyric acid (FDB022865). (2011, September 21). FooDB. Retrieved from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI. Retrieved from [Link]

-

Steps for leaf extraction and amino acid purification. (A) Rolled leaf... (n.d.). ResearchGate. Retrieved from [Link]

-

Analytical methods for quantitation of amino acids from melons: a review. (n.d.). Acta Horticulturae. Retrieved from [Link]

-

Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2025, October 16). ResearchGate. Retrieved from [Link]

-

2-Aminoisobutyric acid. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis and purification method for alpha-amino acid compound. (n.d.). Google Patents.

-

alpha-Aminoisobutyric Acid, Beta-Hydroxyleucine, and Gamma-Methylproline From the Hydrolysis of a Natural Product. (n.d.). PubMed. Retrieved from [Link]

- Alpha-N-methylation of amino acids. (n.d.). Google Patents.

- Hydrolysis of methyl esters. (n.d.). Google Patents.

-

General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

-

One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. (2018, August 27). National Center for Biotechnology Information. Retrieved from [Link]

- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. (n.d.). Google Patents.

Sources

- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-(Methylamino)isobutyric acid | C5H11NO2 | CID 75725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. calibrechem.com [calibrechem.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. name-reaction.com [name-reaction.com]

- 12. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Analytical methods for quantitation of amino acids from melons: a review - ishs [ishs.org]

- 15. chemimpex.com [chemimpex.com]

- 16. diagenode.com [diagenode.com]

- 17. methyldetect.com [methyldetect.com]

Solvent selection for Methyl 2-methyl-2-(methylamino)propanoate reactions

Application Note: Solvent Selection & Reaction Protocols for Methyl 2-methyl-2-(methylamino)propanoate

Part 1: Introduction & Physicochemical Context

The Challenge: The "Tetris" Problem of Steric Hindrance

Methyl 2-methyl-2-(methylamino)propanoate (also known as

-

Thorpe-Ingold Effect (Gem-Dimethyl Effect): The two

-methyl groups restrict bond rotation, forcing the molecule into a rigid conformation. While this is beneficial for stabilizing peptide helices (e.g., in peptoid design), it imposes a massive entropic penalty during intermolecular coupling reactions. -

Nucleophilic Deactivation: The

-methyl group creates a secondary amine buried within a "neopentyl-like" steric pocket. Solvents that over-solvate this amine (strong H-bond acceptors) can effectively "cage" the nucleophile, rendering it unreactive.

Scope of this Guide This note provides evidence-based solvent selection strategies to maximize the reactivity of this specific building block in:

-

Amide/Peptide Coupling: (As the nucleophilic amine component).

- -Alkylation: (Synthesis of tertiary amines).

-

Cyclization: (Formation of Hydantoins/Diketo-piperazines).

Part 2: Solvent Selection Matrix

The choice of solvent dictates the energy barrier of the transition state. For

Table 1: Solvent Performance Profile

| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Reactivity (Free Base) | Green Score | Application Notes |

| Dipolar Aprotic | DMF / NMP | High | Excellent | Low | Standard. Best for disrupting aggregation. Hard to remove. |

| Green Binary | DMSO / EtOAc (1:9) | Moderate | Good | High | Recommended Replacement. DMSO solubilizes; EtOAc lowers viscosity. |

| Ether | 2-MeTHF | Low | Moderate | High | Workup Preferred. Excellent for extractions; poor for coupling kinetics. |

| Chlorinated | DCM | Low | Poor | Low | Avoid. Often fails to solubilize the salt; slow kinetics for hindered couplings. |

| Fluorinated | TFE / HFIP | High | Variable | Low | Specialist. Can activate esters but may deactivate the amine via H-bonding. |

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection based on the specific reaction pathway.

Caption: Decision tree for solvent selection based on reaction thermodynamics and kinetics.

Part 4: Validated Protocols

Protocol A: High-Efficiency Amide Coupling (The "Difficult" Case)

Context: Coupling

Reagents:

-

Amine: Methyl 2-methyl-2-(methylamino)propanoate HCl (1.0 equiv)

-

Acid: Carboxylic Acid Partner (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv) or COMU (Green alternative)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous) or DMSO/EtOAc (1:4)

Step-by-Step Procedure:

-

Salt Neutralization (Critical):

-

Dissolve the amine HCl salt in the minimum volume of DMF (approx. 0.5 M concentration).

-

Add 1.0 equiv of DIPEA. Stir for 5 minutes. Note: Ensure the solution is homogeneous. If using EtOAc/DMSO, pre-dissolve salt in DMSO before adding EtOAc.

-

-

Activation of Acid:

-

In a separate vessel, dissolve the Carboxylic Acid and HATU in DMF.

-